molecular formula C20H17FN2O4 B2708254 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-16-4

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2708254
CAS No.: 868678-16-4
M. Wt: 368.364
InChI Key: OPUBEDVNUDBBMR-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group and a methoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 325.34 g/mol

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of oxidative stress and the modulation of key signaling pathways such as the Notch-AKT pathway. One study reported that a related compound significantly inhibited the proliferation of breast cancer cells (MCF-7, MDA-MB-231) with IC₅₀ values as low as 0.67 μmol/L after 48 hours of treatment .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related dihydropyridine derivatives exhibit MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Staphylococcus epidermidis, indicating a promising bactericidal effect .

Case Study: Anticancer Effects

A specific study focused on the anticancer effects of a closely related dihydropyridine derivative demonstrated its ability to induce apoptosis in breast cancer cells through oxidative stress mechanisms. The study utilized various assays to evaluate cell viability and apoptosis rates, confirming the compound's efficacy in inhibiting tumor growth in vitro.

Cell LineIC₅₀ (μmol/L) at 24hIC₅₀ (μmol/L) at 48h
MCF-72.961.06
MDA-MB-2310.800.67
SK-BR-31.210.79

The mechanisms underlying the biological activity of this compound include:

  • Oxidative Stress Induction : The compound stimulates reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.
  • Signaling Pathway Modulation : Inhibition of the Notch-AKT signaling pathway has been identified as a critical mechanism for its anticancer effects .

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, related dihydropyridine derivatives have demonstrated favorable profiles in preclinical studies, including good oral bioavailability and acceptable safety margins in animal models.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)27-13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBEDVNUDBBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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